molecular formula C17H15N3O3 B2424020 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide CAS No. 1234885-01-8

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide

Cat. No.: B2424020
CAS No.: 1234885-01-8
M. Wt: 309.325
InChI Key: LWTSBGJOBGAKFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide typically involves the reaction of 3-methyl-1,2,4-oxadiazole with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced oxadiazole compounds, and substituted phenoxybenzamides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide is unique due to its specific combination of the oxadiazole ring and phenoxybenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxybenzamide is a compound that incorporates the oxadiazole moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects, supported by recent research findings.

Chemical Structure and Properties

The compound can be characterized by its chemical formula C17H16N4O3C_{17}H_{16}N_{4}O_{3} and its structural configuration that features a phenoxy group and an oxadiazole ring. The oxadiazole ring is known for enhancing the pharmacokinetic properties of compounds due to its ability to interact favorably with biomacromolecules through hydrogen bonding.

Antibacterial Activity

Research indicates that oxadiazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus7.9 µg/mL
Compound BEscherichia coli15.0 µg/mL
This compoundNot yet testedPending

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Case Study:
A study conducted by Alam et al. (2022) synthesized several 1,2,4-oxadiazole derivatives and evaluated their anti-inflammatory activity. Among these compounds, specific derivatives showed significant inhibition of nitric oxide production in macrophages.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Compounds containing the oxadiazole moiety have been reported to exhibit cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)
N-(3-Methyl)MCF-7 (breast cancer)24.74
N-(3-Methyl)HCT116 (colon cancer)19.50
This compoundNot yet testedPending

In a comparative study, compounds similar to this compound showed IC50 values significantly lower than standard chemotherapy agents like Doxorubicin and Tamoxifen.

Structure–Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is closely related to their structural features. Modifications in the substituents on the oxadiazole ring and the phenoxy group can influence their potency and selectivity against various biological targets.

Key Findings:

  • Substituent Positioning: The position of substituents on the benzene ring affects the interaction with target proteins.
  • Hydrophobicity: Increased hydrophobicity generally enhances membrane permeability and bioavailability.
  • Functional Groups: The presence of electron-withdrawing groups can enhance biological activity by stabilizing reactive intermediates.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-12-19-16(23-20-12)11-18-17(21)14-9-5-6-10-15(14)22-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTSBGJOBGAKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.